Erythrinan

描述

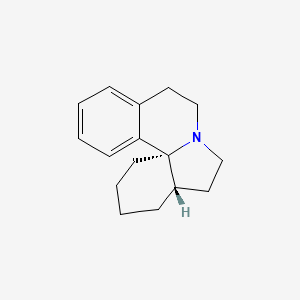

Structure

2D Structure

3D Structure

属性

分子式 |

C16H21N |

|---|---|

分子量 |

227.34 g/mol |

IUPAC 名称 |

(4aS,13bS)-2,3,4,4a,5,6,8,9-octahydro-1H-indolo[7a,1-a]isoquinoline |

InChI |

InChI=1S/C16H21N/c1-2-7-15-13(5-1)8-11-17-12-9-14-6-3-4-10-16(14,15)17/h1-2,5,7,14H,3-4,6,8-12H2/t14-,16-/m0/s1 |

InChI 键 |

PERYEAFHHZTAKL-HOCLYGCPSA-N |

SMILES |

C1CCC23C(C1)CCN2CCC4=CC=CC=C34 |

手性 SMILES |

C1CC[C@@]23[C@@H](C1)CCN2CCC4=CC=CC=C34 |

规范 SMILES |

C1CCC23C(C1)CCN2CCC4=CC=CC=C34 |

产品来源 |

United States |

Comprehensive Strategies for the Chemical Synthesis of the Erythrinan Skeleton

Total Synthesis Approaches to the Erythrinan Framework

Total synthesis involves the complete construction of the this compound molecule or its natural product derivatives from simpler starting materials. These synthetic endeavors can be either racemic, yielding a mixture of enantiomers, or enantioselective, producing a single desired enantiomer.

Pioneering Methodologies in Racemic Total Synthesis

Early investigations into the synthesis of Erythrina alkaloids established foundational methods for constructing the this compound core in racemic form. These pioneering studies were instrumental in identifying key challenges and developing initial strategies for assembling the tetracyclic system. A common tactic involved the formation of the C-ring concurrently with the introduction of the C(5) quaternary stereogenic center, frequently mediated by the cyclization of an electron-rich aromatic D-ring onto an N-acyliminium ion intermediate. nih.gov

Another strategy for racemic synthesis, exemplified by the preparation of 3-demethoxyerythratidinone (B1256575), involved a [4+2]-cycloaddition followed by a Rh(I)-catalyzed cascade reaction of 2-imidofurans. This method entailed the intramolecular Diels-Alder cycloaddition of substituted 2-imidofurans to generate oxabicyclic adducts. A subsequent Rh(I)-catalyzed ring opening of these adducts yielded highly functionalized tetrahydro-1H-indol-2(3H)-one derivatives, which served as valuable precursors to the this compound alkaloids. acs.orgnih.gov

The Bischler-Napieralski cyclization has also played a significant role in the total synthesis of "abnormal-type" this compound alkaloids, such as (±)-coccuvinine and (±)-coccolinine. This reaction was utilized to synthesize a key tetrahydroisoquinoline intermediate, which was subsequently subjected to a Diels-Alder reaction with a dioxopyrroline derivative to construct the core skeleton. researchgate.net

Enantioselective Total Synthesis Routes

The pursuit of enantiomerically pure this compound alkaloids for biological evaluation and potential therapeutic applications has driven the development of enantioselective synthetic methodologies. Various strategies have been devised to control the stereochemical outcome during the construction of the this compound skeleton. researchgate.netacs.orgacs.org

Chiral auxiliaries are compounds that are temporarily incorporated into a molecule to direct the stereochemistry of a reaction. wikipedia.org Their use in this compound synthesis allows for the induction of asymmetry during crucial bond-forming events.

An illustrative example is the utilization of lactams derived from (S)-malic acid in the asymmetric total synthesis of demethoxyerythratidinone. A key step in this route involved an N-acyliminium ion cyclization, where the inherent chirality of the lactam controlled the stereochemical outcome. acs.org Another strategy employed a removable chiral auxiliary derived from lactic acid to guide a diastereoselective aza-Michael-enol-ether cascade desymmetrization of a dienone, as demonstrated in the synthesis of (-)-strychnopivotine, a related alkaloid. researchgate.net Chiral oxazolidinones, well-known for their efficacy in asymmetric alkylation and aldol (B89426) reactions, have also been investigated as chiral auxiliaries in total synthesis, although specific detailed applications to the this compound core were not extensively described in the provided information. wikipedia.orgrsc.org Camphor lactam is another type of chiral auxiliary that has been successfully used to control stereochemistry in asymmetric alkylation reactions during the synthesis of natural products, suggesting its potential utility in this compound synthesis. nih.gov

Asymmetric catalysis offers an alternative approach to enantioselective synthesis, employing chiral catalysts to control stereochemistry without the need for stoichiometric amounts of a chiral auxiliary.

Palladium-catalyzed asymmetric arylative dearomatization reactions of para-aminophenols have proven effective in constructing the tetracyclic core of Erythrina alkaloids with high levels of enantioselectivity, achieving up to 97% ee. researchgate.netresearchgate.net This methodology provides an efficient route to enantiomerically enriched this compound derivatives. researchgate.net Rh(I)-catalyzed reactions have also been applied in the synthesis of the this compound framework, particularly in cascade sequences involving the ring opening of oxabicyclic adducts derived from furans. acs.orgnih.gov

Stereoselective cyclization reactions are pivotal for the precise construction of the cyclic framework and the control of stereogenic centers within the this compound skeleton. Various cyclization strategies have been developed to control the formation of the spirocenter and other chiral centers. nih.govresearchgate.net

N-Acyliminium ion cyclizations represent a common and powerful method for assembling the core scaffold. These reactions can proceed with high stereoselectivity, which is often influenced by the nature of the substituents and the reaction conditions. researchgate.netacs.orgacs.orgnih.govacs.orgacs.orgresearchgate.net The Heck cyclization has also been successfully applied to construct the A-ring of the this compound scaffold in a stereoselective manner. This was exemplified in the synthesis of (-)-erysotramidine, which commenced from L-tartaric acid. researchgate.netacs.orgacs.orgnih.govacs.orgfigshare.com This synthesis also incorporated other stereoselective transformations, including the formation of a dihydrofuranyl ring via silver-catalyzed intramolecular alcohol addition to acetylene (B1199291) and stereoselective vinyl ether catalytic hydrogen reduction. acs.orgnih.govacs.orgfigshare.com

Other stereoselective cyclization approaches utilized in related syntheses include intramolecular Diels-Alder reactions acs.orgresearchgate.netresearchgate.net, radical cyclizations researchgate.netresearcher.life, and Lewis acid-promoted cyclization of ortho-quinone acetals. researchgate.net Oxidative dearomatization reactions of phenols followed by intramolecular aza-Michael reactions have also been employed to construct fused polycyclic alkaloids, including those possessing the this compound core structure. researchgate.netresearchgate.net

Formal Synthesis Pathways and Related Fragment Couplings

Formal synthesis involves a synthetic route that provides access to a known intermediate in a previously established total synthesis, offering an efficient way to contribute to the synthesis of complex molecules. Fragment coupling strategies entail the joining of pre-synthesized molecular fragments to construct the target molecule or a key intermediate. researchgate.net

Several formal syntheses of this compound alkaloids have been reported. A formal total synthesis of (±)-3-demethoxyerythratidinone was achieved through a concise two-step sequence involving an alkylation followed by an N-acyliminium ion promoted intramolecular cyclization. acs.orgnih.gov Another formal synthesis of erysotramidine (B1154449) was accomplished via a one-pot reaction sequence starting from simple furan (B31954) precursors. This sequence involved photooxygenation, pyrrolidinone formation, aldehyde cyclization, and a Pictet-Spengler-type aromatic substitution. researchgate.net A formal asymmetric synthesis providing access to both enantiomers of 3-demethoxyerythratidinone has also been documented. researcher.lifejst.go.jp

Fragment coupling strategies are advantageous due to their convergent nature, allowing for the parallel synthesis of molecular fragments before their final assembly. researchgate.netnih.gov While the provided information discusses fragment coupling in the broader context of natural product synthesis and the construction of quaternary centers, detailed specific examples directly illustrating fragment coupling for the complete construction of the this compound skeleton were less prevalent. Nevertheless, the general principle of coupling molecular fragments of similar complexity, followed by subsequent cyclization or functionalization, is a relevant strategy in the synthesis of the this compound core. researchgate.net Methodologies for the formation of quaternary stereogenic centers via convergent fragment coupling, such as those based on the semi-pinacol rearrangement, could potentially be adapted for the synthesis of erythrinans, given the presence of a quaternary center in the core structure. nih.gov

Key Transformations and Reaction Cascades in this compound Assembly

The assembly of the this compound skeleton often relies on key transformations and reaction cascades that efficiently build the complex ring system.

Intramolecular Cyclization Reactions (e.g., Iminium Ion Cyclization, Diels-Alder)

Intramolecular cyclization reactions are powerful tools in constructing cyclic systems, and they feature prominently in this compound synthesis. One common strategy involves the cyclization of iminium ions. This approach typically involves the formation of an N-acyliminium ion intermediate, which undergoes intramolecular attack by an electron-rich aromatic ring (the D-ring) to form the C-ring and the crucial C-5 quaternary center. nih.govnih.govresearchgate.net Diastereoselective N-acyliminium ion cyclization of chiral enamides has been used to stereoselectively introduce the quaternary carbon center at the ring juncture. researchgate.net

The intramolecular Diels-Alder (IMDA) reaction is another significant cyclization strategy applied to this compound synthesis. nih.govnih.govorganic-chemistry.orgorganicreactions.org This reaction involves a [4+2] cycloaddition between a tethered diene and dienophile within the same molecule, efficiently forming two rings and setting multiple stereocenters in a single step. organicreactions.org For instance, an intramolecular Diels-Alder reaction of a 2-imido-substituted furan has been employed as a key step in the synthesis of 3-demethoxyerythratidinone. nih.govresearcher.life The nature and position of activating groups on the diene or dienophile can influence the reaction conditions and the resulting stereochemistry. organic-chemistry.org

Oxidative Cyclization Methodologies

Oxidative cyclization methodologies provide efficient routes to construct cyclic systems through the formation of new carbon-carbon or carbon-heteroatom bonds under oxidative conditions. In the context of this compound synthesis, oxidative dearomatization-spirocyclization sequences have proven effective in constructing the tetracyclic spiroamine scaffold. clockss.org These sequences often involve the oxidation of a phenolic or aniline (B41778) derivative, followed by an intramolecular cyclization to form the spiro center. clockss.org Hypervalent iodine reagents, such as phenyliodine (III) bis(trifluoroacetate) (PIFA), are commonly used to mediate the oxidative dearomatization step. clockss.orgresearchgate.net An unusual solvent effect has been observed in some oxidative dearomatization-spirocyclization sequences, influencing the reaction yield and the formation of adducts. clockss.org Oxidative phenol (B47542) dearomatizations mediated by hypervalent iodine reagents have been utilized in the synthesis of erysotramidine. researchgate.net

Cerium(IV) oxidation has also been applied in this compound synthesis, particularly in the stereoselective methoxylation at the 11β-position of the this compound skeleton. rsc.org Treatment of this compound-8-one derivatives with ceric ammonium (B1175870) nitrate (B79036) in methanol (B129727) can yield the corresponding 11β-methoxy compounds. rsc.org

Rearrangement Reactions in Scaffold Formation

Rearrangement reactions involve the reorganization of the carbon skeleton of a molecule, leading to a structural isomer. slideshare.net While not always the primary cyclization event, rearrangement reactions can play a crucial role in modifying intermediates or forming specific ring systems within the this compound scaffold. Acid-induced rearrangement reactions have been encountered during the synthesis of erythrina alkaloids. nih.gov These rearrangements can be complex and may involve the migration of atoms or groups within the molecule. slideshare.net

Biomimetic Synthetic Approaches to the this compound System

Biomimetic synthesis aims to mimic proposed biosynthetic pathways in the laboratory to construct natural products. fiveable.me This approach can offer elegant and efficient routes by capitalizing on the logic of Nature's synthetic strategies. Biomimetic approaches to the this compound system are inspired by the presumed enzymatic transformations that occur in plants. nii.ac.jprsc.org These approaches often involve key oxidative steps and cyclizations that mirror the proposed biogenetic route, which is thought to involve the oxidative coupling of a phenolic precursor. rsc.org A biomimetic total synthesis of an this compound D-aza alkaloid, 8-oxoerymelanthine, has been reported, featuring a stereoselective intermolecular Diels-Alder reaction and oxidative cleavage of an aromatic ring. acs.orgnih.gov

Retrosynthetic Analysis of Complex this compound-Derived Alkaloids

Retrosynthetic analysis is a powerful problem-solving technique in organic chemistry that involves working backward from the target molecule to simpler, readily available starting materials. fiveable.me For complex this compound-derived alkaloids, retrosynthetic analysis helps to identify key disconnections and potential synthetic routes. fiveable.me This involves breaking down the complex tetracyclic structure into simpler building blocks, considering functional group interconversions and strategic bond formations. fiveable.me

Elucidation of Biosynthetic Pathways for Erythrinan Alkaloids

Identification of Precursor Molecules and Their Incorporation

The initial steps in elucidating the biosynthetic pathway of Erythrinan alkaloids focused on identifying the fundamental molecular building blocks and tracking their integration into the final complex structure.

This compound alkaloids are a specialized type of benzylisoquinoline alkaloid (BIA), a large and diverse group of plant secondary metabolites derived from the amino acid L-tyrosine. nih.govnih.gov The central precursor for virtually all BIAs is (S)-norcoclaurine. wikipedia.org The formation of (S)-norcoclaurine is a critical condensation reaction between two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govnih.gov

Early hypotheses suggested that (S)-norprotosinomenine was the direct precursor to the this compound skeleton. However, subsequent research demonstrated that this compound was not incorporated into the final alkaloids. nih.gov Instead, studies on Erythrina crista-galli revealed that a coclaurine-norreticuline pathway is operative. nih.gov In this revised pathway, (S)-norcoclaurine is converted to intermediates such as (S)-coclaurine and, subsequently, (S)-norreticuline, which then serve as the foundational molecules for the construction of the this compound core. nih.govnih.gov (S)-norreticuline is a pivotal branch-point intermediate in the biosynthesis of many "common Erythrina alkaloids," which feature the characteristic tetracyclic spiroamine chemical skeleton. nih.gov

| Precursor Molecule | Derived From | Role in Pathway |

|---|---|---|

| L-Tyrosine | Shikimate Pathway | Primary aromatic amino acid starting material. nih.govimperial.ac.uk |

| Dopamine | L-Tyrosine | Condensation partner for (S)-norcoclaurine synthesis. nih.govwikipedia.org |

| 4-hydroxyphenylacetaldehyde (4-HPAA) | L-Tyrosine | Condensation partner for (S)-norcoclaurine synthesis. nih.govwikipedia.org |

| (S)-Norcoclaurine | Dopamine + 4-HPAA | Central precursor for the biosynthesis of BIAs. wikipedia.org |

| (S)-Norreticuline | (S)-Norcoclaurine | Key branch-point intermediate leading to common this compound alkaloids. nih.govnih.gov |

Tracer studies using isotopically labeled compounds have been indispensable for mapping the biosynthetic route and confirming the specific incorporation of precursors. Research utilizing radioactively and ¹³C-labeled potential precursors in Erythrina crista-galli provided definitive evidence against the older proposed pathway and in favor of the new one. nih.gov

In a key experiment, [1-¹³C]-labeled (S)-norreticuline was administered to the fruit wall tissue of E. crista-galli, which was identified as a major site of alkaloid biosynthesis. nih.gov Subsequent analysis of the this compound alkaloid erythraline by NMR spectroscopy showed that the ¹³C label was exclusively located at the C-10 position. nih.gov This specific labeling pattern was crucial, as it definitively ruled out the participation of a symmetrical intermediate, such as a diphenoquinone, in the biosynthetic process. nih.gov Had a symmetrical intermediate been involved, the label would have been distributed between two positions.

| Labeled Precursor Fed | Resulting Labeled Product | Position of ¹³C Label | Conclusion |

|---|---|---|---|

| (S)-Norprotosinomenine | N/A | N/A | Not incorporated into this compound alkaloids. nih.gov |

| [1-¹³C]-(S)-Norreticuline | Erythraline | Exclusively at C-10 | Confirms (S)-norreticuline as a precursor and excludes a symmetrical intermediate. nih.gov |

Enzymatic Mechanisms in this compound Ring System Formation

The assembly of the distinctive tetracyclic spiroamine ring system of this compound alkaloids from their benzylisoquinoline precursors is accomplished through a series of sophisticated, enzyme-catalyzed reactions.

A critical step in the formation of many complex alkaloid structures, including the this compound skeleton, is intramolecular phenol (B47542) oxidative coupling. wikipedia.orgresearchgate.net This type of reaction involves the joining of two phenolic rings within the same molecule to form new carbon-carbon or carbon-oxygen bonds, leading to cyclization. wikipedia.org In the biosynthesis of this compound alkaloids, this oxidative coupling of the BIA precursor is what establishes the core spiroamine structure. nih.gov The reaction is believed to be catalyzed by a cytochrome P450-dependent enzyme, which facilitates the necessary intramolecular cyclization of the precursor molecule. nih.gov This enzymatic control ensures the correct stereochemical outcome required for the biologically active compounds.

Through transcriptome analysis of Erythrina velutina, researchers have identified numerous candidate genes encoding the enzymes responsible for this compound alkaloid biosynthesis. nih.gov These enzymes belong to several families, including synthases, transferases, and oxidoreductases, which collectively transform the simple BIA precursors into the final complex structures. nih.govnih.gov

Key enzymes in the early stages of the pathway include norcoclaurine synthase (NCS), which catalyzes the pivotal condensation step to form (S)-norcoclaurine. nih.gov Following this, a series of methyltransferases and cytochrome P450 enzymes modify the core structure. For instance, 4′-O-methyltransferase (4OMT) is involved in producing (S)-norreticuline. nih.gov Members of the cytochrome P450 families, such as CYP80B3 and the CYP719A subfamily, are crucial for the various hydroxylation and coupling reactions that define the BIA pathways. nih.gov Later in the proposed pathway, enzymes homologous to those in morphine biosynthesis, such as salutaridine reductase (SALR) and salutaridinol acetyltransferase (SALAT), are thought to be involved in forming key intermediates. nih.gov

| Enzyme/Gene Family | Proposed Catalytic Role | Example/Homolog |

|---|---|---|

| Norcoclaurine Synthase (NCS) | Catalyzes the stereoselective condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. nih.govnih.gov | EvNCS |

| 4′-O-methyltransferase (4OMT) | Methylation of BIA intermediates, involved in the production of (S)-norreticuline. nih.gov | Ev4OMT |

| Cytochrome P450 (CYP) | Catalyze diverse reactions including hydroxylations and the critical intramolecular phenol oxidative coupling. nih.govnih.gov | CYP80B3, CYP719A family |

| Salutaridine Reductase (SALR) | Reduction of an intermediate, proposed to be involved in forming the core skeleton. nih.gov | EvSALR |

| Salutaridinol Acetyltransferase (SALAT) | Acetylation of an intermediate, proposed to be a seed-specific enzyme in the pathway. nih.gov | EvSALAT |

Genetic Basis of this compound Biosynthesis

Advances in genomics and transcriptomics have begun to uncover the genetic foundation of this compound alkaloid production. nih.gov By analyzing the genes expressed in alkaloid-producing tissues, scientists can identify the specific enzymes involved in the biosynthetic pathway. nih.gov

A comprehensive study of the transcriptome of Erythrina velutina leaves and seeds identified numerous candidate genes. nih.gov The expression profiles of these genes provided insights into the tissue-specific nature of the biosynthesis. For example, transcripts for norcoclaurine synthase (EvNCS) were identified only in the leaves, while transcripts for enzymes like salutaridinol acetyltransferase (EvSALAT) were found to be seed-specific. nih.gov This suggests a complex system of regulation and potential transport of intermediates between different plant organs. The identification of genes encoding key enzyme families, such as cytochrome P450s (e.g., CYP719A, CYP80B) and various methyltransferases, provides a genetic blueprint that corresponds to the chemically elucidated biosynthetic steps. nih.govnih.gov These genetic findings are crucial for future metabolic engineering efforts aimed at enhancing the production of these valuable alkaloids. nih.gov

Transcriptome Analysis in Biosynthetic Pathway Discovery

Transcriptome analysis has become a powerful tool for discovering the genes involved in producing specialized plant metabolites, particularly in non-model organisms like those from the Erythrina genus. By sequencing the messenger RNA (mRNA) in different plant tissues, researchers can create a snapshot of all the genes being actively expressed.

In a key study of Erythrina velutina, a combined transcriptome and metabolome analysis of seeds and leaves was conducted to propose a putative biosynthetic pathway. nih.gov This approach is powerful because it directly links the expression of specific genes with the accumulation of particular alkaloids in different tissues.

Methodology and Findings:

Next-Generation Sequencing (NGS): De novo RNA sequencing was performed on the Illumina NextSeq 500 platform to generate a comprehensive transcriptome profile for E. velutina. nih.gov

Metabolite Profiling: High-resolution liquid chromatography coupled with mass spectrometry (LC-MS/MS) was used to identify and quantify the alkaloids present in seeds and leaves. This analysis revealed the presence of 42 different alkaloids in the plant tissues. nih.gov

Integrated Analysis: By correlating the gene expression data with the alkaloid profiles, researchers identified 24 candidate genes whose expression patterns suggested a direct role in the biosynthesis of the detected compounds. nih.gov

This omics-based approach allowed for the construction of a detailed putative pathway, starting from primary amino acid precursors and proceeding through key BIA intermediates like (S)-norcoclaurine, (S)-coclaurine, and (S)-norreticuline. nih.gov The study highlighted differential gene expression between leaves and seeds, corresponding to the distinct alkaloid profiles in these organs.

The table below summarizes some of the key enzyme-encoding gene candidates identified through this transcriptomic approach.

| Gene Candidate Abbreviation | Putative Enzyme Function | Inferred Role in Pathway |

|---|---|---|

| EvNCS | Norcoclaurine Synthase | Catalyzes the initial condensation to form (S)-norcoclaurine. |

| Ev6OMT / Ev7OMT | (Nor)coclaurine 6/7-O-methyltransferase | Methylation of norcoclaurine to form coclaurine. |

| Ev4'OMT | 4'-O-methyltransferase | Involved in the formation of (S)-norreticuline. |

| CYP80B3 | Cytochrome P450 Family 80 | Formation of (S)-N-methylcoclaurine. |

| CYP719A | Cytochrome P450 Family 719 | Potentially involved in methylenedioxy bridge formation. |

Chemoenzymatic Approaches to this compound Scaffolds

The total chemical synthesis of the this compound alkaloid core is a significant challenge due to its complex, stereochemically rich tetracyclic structure. nih.gov While numerous successful total syntheses have been reported, they often require multiple steps, harsh reagents, and complex purification procedures. nih.govnih.gov This complexity makes chemoenzymatic synthesis an attractive, albeit largely unexplored, alternative for constructing the this compound scaffold.

Chemoenzymatic synthesis combines the precision of biocatalysis with the flexibility of traditional organic chemistry. nih.gov Enzymes can perform highly specific reactions, such as stereoselective reductions or carbon-carbon bond formations, under mild conditions, potentially streamlining the synthesis of complex natural products.

To date, the literature on the synthesis of this compound alkaloids is dominated by purely chemical strategies, such as those employing rhodium or palladium catalysis to facilitate key cyclization steps. nih.govresearchgate.net There is a notable lack of published research detailing a complete chemoenzymatic synthesis of the this compound core. However, the elucidation of the biosynthetic pathway provides a clear roadmap for how such a strategy could be developed:

Harnessing Key Enzymes: The enzymes identified through transcriptome analysis, such as norcoclaurine synthase (NCS) or specific cytochrome P450s, could be used in vitro. nih.gov For example, NCS could be used to create the foundational benzylisoquinoline core stereoselectively.

Biocatalytic Derivatization: Key intermediates from the biosynthetic pathway, potentially synthesized chemically, could be modified using isolated enzymes to perform specific, difficult transformations.

Engineered Biocatalysts: As the native enzymes are characterized, they could be engineered to accept non-native substrates, allowing for the creation of novel this compound analogs with potentially new biological activities.

The development of chemoenzymatic routes to this compound scaffolds represents a promising future direction. Such approaches could offer more sustainable and efficient methods for producing these valuable alkaloids and their derivatives, leveraging the inherent selectivity of nature's catalysts.

Advanced Structural Analysis and Conformational Studies of Erythrinan Derivatives

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable tools in the structural determination of complex natural products like erythrinans. These methods offer precise data that, when combined, allow for the unambiguous assignment of structure and stereochemistry. researchgate.netnih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic structure elucidation, providing detailed insights into the electronic environment and connectivity of atoms within a molecule. libretexts.org Advanced NMR techniques are particularly powerful for the analysis of erythrinan scaffolds. researchgate.netnih.govresearchgate.netplantaedb.comnih.govnih.gov

¹³C NMR Chemical Shift Prediction and Analysis

Analysis of ¹³C NMR chemical shifts provides information about the electronic environment of each carbon atom in the this compound skeleton. The broad chemical shift range of ¹³C NMR spectroscopy allows for better dispersion of signals compared to ¹H NMR, aiding in the analysis of complex molecules. oregonstate.edu Predicting ¹³C NMR shifts based on structural fragments and comparing them to experimental data is a valuable tool for structure verification. caspre.ca Unambiguous assignment of ¹³C NMR signals is often achieved through 2D NMR techniques like HSQC and HMBC. thieme-connect.com

Residual Dipolar Couplings (RDC) in Stereostructure Elucidation

Residual Dipolar Couplings (RDCs) provide information about the orientation of internuclear vectors relative to an external magnetic field when molecules are partially aligned in a weakly anisotropic medium. nih.govconicet.gov.ar Unlike NOEs, which are distance-dependent, RDCs provide angular information that is not limited by through-bond connectivity. nih.govconicet.gov.ar This makes RDCs a powerful tool for determining the relative stereochemistry and conformation of rigid or semi-rigid molecules like this compound alkaloids, especially when traditional methods like NOE analysis are insufficient or ambiguous. nih.govconicet.gov.ar RDCs can provide valuable complementary data for structural elucidation, allowing for the orientation of angular information relative to an external reference. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is essential for determining the elemental composition and exact molecular weight of this compound alkaloids. researchgate.netnih.govresearchgate.net HRMS provides highly accurate mass measurements that allow for the determination of the molecular formula, which is a critical first step in structure elucidation. nih.govthieme-connect.com Fragmentation patterns observed in HRMS-MS (tandem mass spectrometry) experiments can provide further structural information by revealing the masses of fragment ions, which correspond to specific substructures lost during ionization. nih.govresearchgate.net This is particularly useful for understanding the different fragmentation pathways of various this compound alkaloid subclasses, such as dienoid, alkenoid, and lactonic types. nih.gov

Vibrational Spectroscopy (IR, Raman) for Structural Features

Data Tables

While specific detailed spectroscopic data tables for individual this compound compounds were not consistently available across the search results in a format suitable for direct extraction and interactive table generation within the scope of this response, the principles and applications of these techniques to this compound structure elucidation are well-documented. The data obtained from these spectroscopic methods, such as chemical shifts, coupling constants, NOE correlations, and mass fragments, are typically presented in research articles to support structural assignments.

Detailed Research Findings

Research on this compound alkaloids has extensively utilized the described spectroscopic techniques. For instance, the structures of numerous novel this compound alkaloids and their derivatives have been elucidated through comprehensive analyses of 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) in combination with HRMS data. Examples include the characterization of new alkaloids from Erythrina stricta researchgate.netkib.ac.cningentaconnect.comnih.gov, Erythrina poeppigiana thieme-connect.comresearchgate.net, and Erythrina crista-galli researchgate.net. Spectroscopic analysis has been crucial in identifying different subclasses of this compound alkaloids based on their structural variations, such as the position and number of double bonds or the presence of a lactone ring. researchgate.net The application of these techniques has also led to the correction of previously reported structural assignments for certain this compound derivatives. thieme-connect.com

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of crystalline substances wikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with a crystal, a three-dimensional electron density map can be generated, revealing the positions of atoms and their chemical bonds wikipedia.org. This method has been applied to various this compound derivatives to obtain precise structural information.

Crystal structures of this compound alkaloids and their complexes have been reported, providing insights into their solid-state conformations and interactions researchgate.net. For instance, crystal structures of toxins with this compound cores in complex with acetylcholine (B1216132) binding protein (AChBP) have been determined, shedding light on ligand-binding mechanisms researchgate.net.

Determining the absolute configuration of chiral molecules is critical for understanding their biological activity and stereochemical properties researchgate.netspectroscopyasia.com. X-ray diffraction is a well-established method for absolute configuration determination, particularly for crystalline compounds researchgate.netmit.eduspringernature.com. This method relies on anomalous scattering, which causes small differences in the intensities of diffracted X-rays for certain reflections (Bijvoet pairs) in non-centrosymmetric crystals researchgate.netmit.edu.

Historically, the presence of heavier atoms like sulfur or chlorine was often required for sufficient anomalous scattering to confidently determine absolute configuration using traditional methods spectroscopyasia.commit.edu. However, advancements in techniques, such as the Hooft-Spek approach and the Parsons quotient method, coupled with improved detectors and X-ray sources, now enable the confident determination of absolute configuration even in the presence of only lighter atoms like oxygen, which is particularly relevant for many natural products, including this compound alkaloids mit.edu. While X-ray crystallography is highly valuable for absolute configuration determination, it necessitates obtaining high-quality single crystals of the analyte researchgate.netspringernature.com.

The absolute configuration of some this compound derivatives has been determined using X-ray diffraction techniques informahealthcare.com.

X-ray crystallography provides detailed information about the conformation of this compound derivatives in the solid state, which is the arrangement of atoms in the crystal lattice fiveable.me. The solid-state conformation is influenced by both intramolecular forces and intermolecular interactions between molecules in the crystal nih.govmdpi.com.

Intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the crystal packing and the resulting solid-state conformation nih.govmdpi.commdpi.comnih.govrsc.org. Analysis of these interactions in crystal structures helps to understand how molecules arrange themselves in the solid state and how these interactions might influence their properties nih.govmdpi.comnih.gov. Techniques like Hirshfeld surface analysis and energy framework calculations are used to visualize and quantify these intermolecular interactions mdpi.comnih.gov.

Studies on various organic crystals have shown that even relatively weak interactions like C-H...F and C-H...Cl can significantly influence crystal packing rsc.org. The arrangement of molecules in the crystal can sometimes lead to conformations that are not the lowest in energy in isolation, demonstrating the impact of crystal packing forces rsc.org.

Conformational Analysis of the Polycyclic this compound System

The polycyclic nature of the this compound system allows for various conformational possibilities. Understanding these conformations and their relative stabilities is essential for comprehending the molecule's behavior in solution and its interactions with other molecules. Conformational analysis explores the three-dimensional shapes molecules can adopt through rotation around single bonds and the factors influencing these shapes fiveable.meijpsr.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structure and dynamics in solution copernicus.organu.edu.au. Dynamic NMR (DNMR) specifically investigates conformational exchange processes that occur on the NMR timescale emich.edu. By analyzing changes in NMR spectra with temperature, it is possible to determine the kinetics and thermodynamics of conformational interconversions copernicus.orgemich.edu.

NMR spectroscopy can provide information on conformational preferences and dynamics, including the relative populations of different conformers in solution copernicus.org. For flexible molecules, NMR signal line shapes can provide atomic-level insights into structural dynamics copernicus.org. Broadening of signals can indicate slow exchange between conformers, while sharp signals may suggest either a dominant conformation or fast exchange between multiple conformers copernicus.org. Variable temperature NMR and exchange spectroscopy can be used to determine rotational energy barriers and the half-life of conformational exchange copernicus.org.

Studies on related systems, such as erythro-carolignan E, have demonstrated how NMR coupling constants can be used to infer conformational preferences and how these can be solvent-dependent uns.ac.idresearchgate.net. For instance, changes in the coupling constant between specific protons (e.g., H-7' and H-8') in different NMR solvents indicate changes in the conformational equilibrium uns.ac.idresearchgate.net.

Computational methods are widely used to complement experimental techniques in conformational analysis fiveable.me. Molecular mechanics (MM) and quantum mechanics (QM) calculations can be employed to explore the potential energy surface of a molecule, identify stable conformers, and calculate their relative energies fiveable.me.

Computational approaches, such as molecular docking and molecular dynamics simulations, are used to study the interactions of molecules, including this compound alkaloids, with biological targets researchgate.net. These methods can predict binding affinities and evaluate the stability and interactions of different conformers when bound to a protein researchgate.net. Virtual screening of large libraries of compounds, including this compound alkaloid structures, can be performed using molecular docking against target proteins to identify potential binders researchgate.net.

Density Functional Theory (DFT) and other quantum chemistry methods are used to refine conformations, calculate transition states, and predict spectroscopic parameters that can be compared with experimental NMR data spectroscopyasia.comfiveable.menih.gov. Computational conformational analysis can help to understand the conformational preferences of molecules in different environments and how these preferences might relate to their biological activity fiveable.meijpsr.com. While computational methods are powerful, studies have shown that ligands may not always bind to proteins in their lowest calculated energy conformation, and significant conformational changes can occur upon binding nih.gov.

Theoretical and Computational Chemistry Applied to the Erythrinan Scaffold

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. austinpublishinggroup.com These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure, providing a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics. austinpublishinggroup.comtue.nl

Density Functional Theory (DFT) has become a standard method for elucidating the electronic structure of complex organic molecules like erythrinan. austinpublishinggroup.comnih.gov These calculations provide detailed information about the distribution and energies of molecular orbitals, which are fundamental to the compound's chemical behavior.

Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the region from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO indicates the region most likely to accept an electron, defining its electrophilic character. For the this compound scaffold, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen atom and any oxygen-containing substituents, while the LUMO would likely be distributed over the unsaturated portions of the rings. Visualizing these orbitals helps in understanding the electronic transitions and potential reaction pathways. austinpublishinggroup.comyoutube.com

The distribution of electrons within the this compound scaffold is inherently uneven due to the presence of heteroatoms (nitrogen and oxygen) and the aromatic system, leading to specific sites of chemical reactivity. Quantum chemical calculations can predict and visualize this charge distribution, offering valuable insights into the molecule's reactivity.

A Molecular Electrostatic Potential (MEP) map is a particularly useful tool for this purpose. libretexts.orgnih.gov The MEP illustrates the electrostatic potential on the electron density surface of a molecule, providing a color-coded guide to its charge distribution. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For the this compound scaffold, MEP maps would highlight negative potential around the nitrogen and oxygen atoms, identifying them as likely sites for protonation or interaction with electrophiles. rsc.org

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. irjweb.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. joaquinbarroso.comschrodinger.com Other descriptors such as chemical potential, hardness, and electrophilicity can also be calculated to provide a comprehensive reactivity profile. irjweb.com

| Reactivity Descriptor | Definition | Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity and polarizability. schrodinger.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger energy gap. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Quantifies the global electrophilic nature of the compound. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By numerically solving Newton's equations of motion, MD simulations provide an unparalleled view of the conformational dynamics, flexibility, and interactions of molecules like this compound at an atomic resolution. mdpi.commdpi.com

The tetracyclic structure of the this compound scaffold is not rigid; its constituent rings can flex, pucker, and undergo conformational transitions that are crucial for its biological activity. MD simulations are ideally suited to explore this flexibility. For instance, MD simulations of the this compound alkaloid dihydro-β-erythroidine (DHβE) bound to a nicotinic acetylcholine (B1216132) receptor have been used to investigate its conformational transition mechanisms. nih.gov

These simulations, often spanning microseconds, reveal how different domains of the molecule move relative to one another. nih.gov Analysis of the simulation trajectories can identify stable and transient conformational states, the pathways between them, and the energy barriers associated with these transitions. This provides a dynamic picture of the scaffold's behavior, highlighting how the inherent flexibility of the ring system allows the molecule to adapt its shape, which is often a prerequisite for binding to a biological target. nih.gov

The surrounding solvent environment can have a profound impact on the conformational preferences of a molecule. rsc.org MD simulations can explicitly model the interactions between the this compound scaffold and solvent molecules (such as water, chloroform, or methanol), providing insights into how the solvent influences its structure. mdpi.com

By running simulations in different virtual solvent boxes, researchers can observe how solvent polarity and hydrogen bonding capabilities affect the stability of various this compound conformers. rsc.org For example, in a polar, protic solvent like water, conformations that expose polar groups and facilitate hydrogen bonding with the solvent would be favored. In contrast, a non-polar solvent might stabilize conformations where hydrophobic surfaces are more exposed. These computational studies are critical for understanding how the scaffold behaves in different biological milieu and for correlating solution-phase experimental data (like NMR) with specific three-dimensional structures. rsc.org

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic data of complex molecules, which is often essential for structure elucidation and verification. DFT calculations, in particular, have demonstrated high accuracy in predicting NMR and vibrational spectra. nih.govcardiff.ac.uk

For Nuclear Magnetic Resonance (NMR) spectroscopy, quantum mechanical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. rsc.orgnih.gov The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each atom, which are subsequently converted into chemical shifts. nih.govnrel.gov By comparing the predicted spectrum with the experimental one, researchers can confirm a proposed structure or distinguish between different possible stereoisomers of an this compound alkaloid.

Similarly, computational vibrational spectroscopy can predict the infrared (IR) and Raman spectra of the this compound scaffold. arxiv.orggithub.io These calculations determine the molecule's normal modes of vibration and their corresponding frequencies and intensities. diva-portal.org The resulting theoretical spectrum serves as a valuable guide for assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as C=O stretches, C-N vibrations, or aromatic ring modes, thus providing a detailed fingerprint of the molecule's structure. nih.gov

Chemical Transformations and Derivatization Strategies for the Erythrinan Core

Functional Group Interconversions on the Erythrinan Scaffold

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another through various reactions such as substitution, addition, elimination, oxidation, or reduction. imperial.ac.uksolubilityofthings.comscribd.comslideshare.net While general principles of FGIs apply to the this compound scaffold, specific examples within the literature often appear in the context of multi-step syntheses of complex this compound alkaloids. These transformations are essential for adjusting the oxidation state, introducing or removing heteroatoms, or altering the reactivity of specific positions on the this compound core to facilitate subsequent reactions or to arrive at the desired final structure.

For instance, oxidation reactions can be employed to convert hydroxyl groups to carbonyls or to introduce oxygen functionalities at specific positions. Conversely, reduction reactions can be used to transform carbonyls to alcohols or to reduce double bonds within the ring system. Nucleophilic substitution reactions might be utilized to exchange leaving groups with various nucleophiles, thereby introducing different functionalities. The specific choice of reagents and conditions for these FGIs on the this compound scaffold is dictated by the need for chemoselectivity, regioselectivity, and stereoselectivity, given the polycyclic nature and the presence of multiple potentially reactive sites on the molecule.

One example involves the oxidation of 8-oxothis compound derivatives, which can yield 11β-alkoxy or acetoxy compounds using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) in appropriate solvents. researchgate.net This demonstrates the possibility of introducing oxygen functionalities at specific positions on the this compound skeleton through controlled oxidation.

Regio- and Stereoselective Functionalization

Achieving precise control over the regiochemistry and stereochemistry during the functionalization of the this compound core is paramount due to the presence of multiple stereocenters and distinct chemical environments within the tetracyclic system. Synthetic strategies often employ methods that inherently favor the formation of a single regioisomer or stereoisomer.

Stereoselective approaches to the this compound core and its derivatives frequently involve the use of chiral starting materials or auxiliaries, asymmetric catalysis, or reactions that proceed through highly ordered transition states. For example, diastereoselective N-acyliminium ion cyclizations have been successfully employed to construct the stereogenic center at C10b in this compound alkaloids. researchgate.net The stereochemical outcome in such cyclizations can be influenced by protecting groups or other substituents on the precursor molecule. nih.govrsc.org

Regioselective functionalization is often achieved by exploiting the differential reactivity of various positions on the this compound scaffold or its precursors. Electrophilic aromatic substitution reactions on suitably substituted aromatic rings, which are often incorporated during the synthesis of the this compound core, can exhibit regioselectivity based on the electronic properties of the substituents. nih.gov Additionally, controlled oxidative dearomatization followed by spirocyclization has been developed as a regioselective method to construct the tetracyclic spiroamine scaffold. clockss.org Regioselectivity has also been a key consideration in ring-opening reactions of cyclic intermediates used in this compound synthesis. researchgate.net

Specific examples of stereoselective functionalization include the introduction of oxygen functionalities at the 11β-position of the this compound skeleton. researchgate.netchinesechemsoc.org

Skeletal Rearrangements of the this compound Ring System

The this compound ring system can undergo skeletal rearrangements under certain conditions, leading to modified carbon frameworks. These rearrangements can be acid-induced or triggered by other reagents and can result in ring expansion, contraction, or other structural reorganizations. Understanding and controlling these rearrangements is important, as they can either be undesired side reactions during synthesis or be deliberately employed as a strategy to access novel ring systems or this compound derivatives with altered structures.

Acid-induced rearrangements of this compound precursors have been observed, leading to rearranged products with different ring systems. nih.gov For instance, treatment of certain tetracyclic intermediates with polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH) has been shown to induce rearrangements, yielding products like expanded ring systems or phenols depending on the conditions. nih.gov Skeletal rearrangements have also been encountered during attempts to induce cyclization reactions in this compound synthesis. researchgate.net

Studies have investigated reversible rearrangements of the trans-erythrinane ring system, demonstrating the dynamic nature of this scaffold under certain chemical conditions. researchgate.net Ring contraction and expansion are known types of carbocation rearrangements that can occur in organic molecules, and similar processes can be relevant to the this compound system or its synthetic intermediates, particularly those involving carbocationic species. chemistrysteps.comlibretexts.org

Synthesis of Analogs for Chemical Probe Development (excluding biological activity studies)

The synthesis of this compound analogs involves modifications to the core structure or its substituents to create compounds with varied chemical properties. These analogs can be developed as chemical probes, which are small molecules used to study biological systems. The design and synthesis of chemical probes require the strategic introduction of specific functionalities that allow for interaction with biological targets (the "warhead" or binding motif, often based on the parent scaffold) and often include a tag for detection or immobilization (e.g., a fluorescent tag, a biotin (B1667282) handle, or a functional group for click chemistry). nih.govfrontiersin.orgsnv63.ru

The synthesis of this compound analogs for chemical probe development focuses on introducing these chemical handles while maintaining or modifying the core this compound structure. This can involve late-stage functionalization of a pre-formed this compound core or the incorporation of the necessary functional groups during the convergent synthesis of the scaffold. For example, synthetic routes to this compound alkaloids and their analogs have been developed, which could be adapted to incorporate probe-specific functionalities. researchgate.netnih.govchinesechemsoc.orgacs.org The development of modular synthetic approaches that allow for diversification of the scaffold is particularly valuable for generating libraries of analogs for probe development. frontiersin.orgnih.gov While the biological application of these probes is outside the scope here, their synthesis necessitates careful consideration of where and how to attach the probe-specific groups without disrupting the core structure's integrity or key interactions.

Development of Novel Synthetic Methodologies on the this compound Scaffold

The complexity of the this compound core has driven the development of numerous novel synthetic methodologies aimed at its efficient and selective construction and functionalization. These efforts contribute to the broader field of synthetic organic chemistry by providing new strategies and reactions for assembling complex polycyclic structures.

Novel approaches to synthesizing the this compound skeleton include various cyclization strategies, such as intramolecular Diels-Alder reactions, N-acyliminium ion cyclizations, Heck cyclizations, and oxidative dearomatization-spirocyclization sequences. researchgate.netnih.govrsc.orgnih.govclockss.orgchinesechemsoc.orgnih.govacs.orgacs.orgjst.go.jpacs.orgresearchgate.net The development of these methods often involves the design of new reagents, catalysts, or reaction conditions to improve yield, selectivity, or efficiency. For instance, palladium-catalyzed reaction pathways have been explored for constructing the this compound skeleton. acs.org

Beyond core construction, novel methodologies are also developed for the functionalization of the this compound scaffold. This can include new methods for introducing specific functional groups at challenging positions, developing more efficient protecting group strategies, or utilizing cascade reactions to perform multiple transformations in a single step. The ongoing research in this area reflects the continued interest in accessing diverse this compound structures through innovative chemical synthesis. ukri.orgunicam.it

Future Directions and Emerging Research Avenues in Erythrinan Chemistry

Innovations in Asymmetric Synthesis and Catalyst Development

The development of efficient and highly stereoselective synthetic routes to the complex tetracyclic spiroamine core of erythrinan alkaloids remains a key area of research. wikipedia.org Modern organic synthesis and biocatalysis are increasingly being combined to create novel pathways to these important natural products. nih.gov

A significant challenge in the synthesis of this compound alkaloids is the control of stereochemistry. Recent breakthroughs have focused on the development of catalytic asymmetric reactions, which can shorten synthetic routes and improve efficiency compared to methods relying on chiral auxiliaries. kyoto-u.ac.jp One innovative strategy involves a divergent synthetic route inspired by proposed biosynthetic mechanisms. nih.gov This approach utilizes a stereospecific singlet oxygen oxidation of a phenol (B47542) moiety, followed by a transannular aza-Michael reaction to construct the core A-D rings. nih.gov This method allows for the flexible synthesis of various this compound alkaloids through late-stage manipulation of functional groups. nih.gov

The use of biocatalysis, particularly with lipases and esterases, for the enantioselective hydrolysis and formation of ester bonds is another promising avenue. nih.gov This technique can be used to prepare chiral building blocks that are then chemically transformed into the target alkaloids. nih.gov Researchers are also exploring the use of organocatalysis to achieve asymmetric synthesis, building on foundational reactions like the proline-catalyzed Robinson annulation. kyoto-u.ac.jp The rational design of new chiral catalysts, combining modular design with advanced theoretical methods, is expected to remove existing barriers to the efficient synthesis of complex, multi-stereocenter compounds like this compound alkaloids. monash.edu

Table 1: Selected Asymmetric Synthesis Strategies for this compound Alkaloids

| Strategy | Key Reaction(s) | Target Alkaloids | Reference |

|---|---|---|---|

| Bio-inspired Divergent Synthesis | Singlet oxygen oxidation, Transannular aza-Michael reaction | 8-Oxo-erythrinine, Crystamidine, 8-Oxo-erythraline, Erythraline | nih.gov |

| Heck Cyclization | Heck Cyclization | Unnatural (−)-Erysotramidine | acs.org |

| Chemo-enzymatic Synthesis | Dynamic Kinetic Resolution (DKR) with lipases | General alkaloid precursors | nih.gov |

Advanced Bio-inspired Synthetic Approaches

Chemists have long drawn inspiration from nature's biosynthetic pathways to devise elegant and efficient total syntheses of complex natural products like alkaloids. nih.gov This bio-inspired approach is particularly relevant for this compound alkaloids, where understanding the biosynthetic sequence can unlock novel synthetic strategies. wikipedia.orgnih.gov

The biosynthesis of the this compound skeleton is believed to proceed through key intermediates like erysodienone, formed via an intramolecular oxidative phenol coupling. wikipedia.org Synthetic chemists have successfully mimicked this process. For instance, a general methodology for synthesizing erythrina alkaloids was developed based on a proposed biosynthetic mechanism, transforming a medium-sized chiral biaryl lactam into the core ring system. nih.gov Such strategies, which emulate the way nature rapidly generates molecular complexity, are often highly efficient. nih.gov

Future research is likely to focus on developing more sophisticated bio-inspired approaches. This could involve using synthetic handles, such as nitrogen heterocycles, to enable late-stage diversification of a common precursor, mimicking the divergent nature of alkaloid biosynthesis. nih.gov The development of formal [3+3] cycloaddition reactions represents another strategically novel approach to constructing the core piperidine (B6355638) motifs found within these alkaloids. rsc.org By analyzing the intricate C-C bond formations and rearrangements that occur during biosynthesis, researchers can devise new synthetic disconnections and streamline the assembly of the complex tetracyclic core. nih.govresearchgate.net

Deeper Understanding of Complex Polymeric this compound Alkaloid Biosynthesis

Recent phytochemical investigations have led to the discovery of structurally complex dimeric and trimeric this compound alkaloids, particularly from species like Erythrina arborescens and Erythrina variegata. nih.govresearchgate.net These discoveries have opened a new frontier in understanding the biosynthesis of this alkaloid class. The formation of these polymeric structures hints at complex enzymatic processes that are yet to be fully characterized.

The biosynthesis of the monomeric this compound core is understood to originate from precursors like (S)-norreticuline. nih.govnih.gov The pathway involves key intermediates such as erysodienone. wikipedia.org However, the specific enzymes and mechanisms responsible for the polymerization of these monomeric units are largely unknown.

Future research will likely employ a combination of transcriptomics and metabolomics to unravel these complex pathways. nih.gov By analyzing the transcriptome of alkaloid-producing plant tissues, such as the fruit walls of Erythrina crista-galli, researchers can identify candidate genes encoding the enzymes involved in biosynthesis. nih.govnih.gov This "omics" approach, coupled with feeding studies using labeled precursors, will be crucial for elucidating the steps that lead from simple amino acid precursors to complex polymeric structures. nih.govimperial.ac.uk A deeper understanding of this biosynthetic machinery could pave the way for biotechnological production of these unique alkaloids. nih.gov

Computational Design and Predictive Modeling for Novel this compound Architectures

While the application of computational chemistry to this compound alkaloids is still an emerging area, the tools of computational design and predictive modeling hold immense potential for designing novel structures with specific properties. These approaches are increasingly used in drug discovery to create derivatives of natural products with improved pharmacological profiles. nih.govchapman.edu

Quantitative structure-activity relationship (QSAR) models can be developed to establish a correlation between the structural features of this compound alkaloids and their biological activity. researchgate.net By integrating high-throughput screening data with computational descriptor classifications, researchers can identify the key constitutional, topological, geometrical, and electrostatic properties that govern their function. researchgate.netnih.gov This knowledge can then be used to rationally design new this compound architectures.

Molecular modeling techniques, for example, can be used to simulate the interaction of designed this compound derivatives within the binding sites of biological targets. chapman.edu This allows for the in silico optimization of ligand-protein interactions to enhance potency and selectivity. nih.govchapman.edu Furthermore, machine learning-enabled computational platforms can accelerate the design and optimization process, integrating high-performance computing and structural bioinformatics. llnl.gov As more data on the biological activities of this compound alkaloids become available, these predictive models will become increasingly accurate, guiding the synthesis of novel compounds with tailored therapeutic potential. nih.gov

Methodological Advancements in Structural Elucidation of Complex Alkaloids

The recent surge in the discovery of new and structurally complex this compound alkaloids, including rearranged skeletons and polymeric forms, has been made possible by advancements in spectroscopic and spectrometric techniques. nih.govnih.gov The unambiguous determination of the intricate three-dimensional structures of these molecules is critical for understanding their chemical properties and biological activities.

Modern structural elucidation relies heavily on a suite of spectroscopic methods. High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition, while one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY, HSQC, HMBC, and NOESY) provides detailed information about the connectivity and relative stereochemistry of the atoms within the molecule. nih.govbohrium.com For example, NOESY correlations are crucial for proposing the relative configurations of newly isolated alkaloids. bohrium.com

Despite these powerful tools, challenges remain, especially for complex polymeric structures or when only minute quantities of a compound are isolated. nih.gov In some cases, insufficient data can lead to contestable structure assignments. nih.gov Future advancements may involve the increased use of techniques like X-ray crystallography for definitive structural assignment, though obtaining suitable crystals can be a bottleneck. Furthermore, the integration of computational methods to predict NMR chemical shifts and other spectroscopic properties can aid in the confirmation of proposed structures and help to resolve ambiguities in complex cases.

Table 2: Mentioned Compounds

| Compound Name | Class |

|---|---|

| 8-Oxo-erythraline | This compound Alkaloid |

| 8-Oxo-erythrinine | This compound Alkaloid |

| Cristanine A | This compound Alkaloid |

| Cristanine B | This compound Alkaloid |

| Crystamidine | This compound Alkaloid |

| Erysodienone | This compound Alkaloid Intermediate |

| Erysotramidine (B1154449) | This compound Alkaloid |

| Erythraline | This compound Alkaloid |

| Erythrinine | This compound Alkaloid |

| (S)-coclaurine | Biosynthetic Precursor |

| (S)-norprotosinomenine | Biosynthetic Precursor |

常见问题

Q. How can researchers align this compound studies with emerging theoretical models in alkaloid pharmacology?

- Methodological Answer : Integrate systems biology approaches (e.g., network pharmacology) to map this compound’s polypharmacology. Compare findings with structurally analogous alkaloids (e.g., erythrina derivatives) to identify conserved bioactivity patterns .

Ethical and Reporting Standards

Q. What documentation is essential for ensuring transparency in this compound research?

- Methodological Answer : Include detailed Supplemental Information (SI) for synthetic procedures, spectral data, and statistical scripts. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

Q. How should researchers address conflicting hypotheses about this compound’s ecological roles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。